molecular formula C7H8O2S B8623575 7-Thiabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 260543-80-4

7-Thiabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B8623575
M. Wt: 156.20 g/mol
InChI Key: BBQXISYTUZDKQI-UHFFFAOYSA-N
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Patent
US06291131B1

Procedure details

Tetrahydrofuran solvent (500 g), acrylic acid (1.2 mole) and thiophene (1.0 mole) are introduced into a 2-liter flask. After stirring at 700° C. for 24 hours, the solvent and excessive acrylic acid are removed by using a rotary evaporator. The residue is distilled in vacuo to obtain pure 7-thiabicyclo[2.2.1]hept-5-ene-2-carboxylic acid of Chemical Formula 142 (yield: 80%).
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[S:6]1C=CC=C1.O1[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:3]12[S:6][CH:13]([CH:14]=[CH:15]1)[CH2:12][CH:2]2[C:1]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
500 g
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
700 °C
Stirring
Type
CUSTOM
Details
After stirring at 700° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and excessive acrylic acid are removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12C(CC(C=C1)S2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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